4-{[(3-methanesulfonyl-2-oxoimidazolidine-1-carbonyl)amino]methyl}-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
4-{[(3-methanesulfonyl-2-oxoimidazolidine-1-carbonyl)amino]methyl}-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an imidazolidine ring, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-methanesulfonyl-2-oxoimidazolidine-1-carbonyl)amino]methyl}-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the imidazolidine ring through a cyclization reaction involving a suitable diamine and a carbonyl compound. The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base. The piperidine ring is then constructed through a series of substitution and cyclization reactions. Finally, the different fragments are coupled together under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. The reaction conditions would be carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-methanesulfonyl-2-oxoimidazolidine-1-carbonyl)amino]methyl}-N,N-dimethylpiperidine-1-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl groups in the imidazolidine ring can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of the carbonyl groups could produce alcohols or amines.
Scientific Research Applications
4-{[(3-methanesulfonyl-2-oxoimidazolidine-1-carbonyl)amino]methyl}-N,N-dimethylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[(3-methanesulfonyl-2-oxoimidazolidine-1-carbonyl)amino]methyl}-N,N-dimethylpiperidine-1-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The methanesulfonyl group and the imidazolidine ring could play key roles in these interactions, potentially inhibiting or modulating the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
4-{[(3-methanesulfonyl-2-oxoimidazolidine-1-carbonyl)amino]methyl}-N,N-dimethylpiperidine-1-carboxamide: shares structural similarities with other compounds containing piperidine and imidazolidine rings, such as certain pharmaceuticals and agrochemicals.
Methanesulfonyl derivatives: Compounds with methanesulfonyl groups are often used in medicinal chemistry for their ability to modulate biological activity.
Uniqueness
What sets this compound apart is the specific combination of functional groups and rings, which could confer unique properties in terms of reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N,N-dimethyl-4-[[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O5S/c1-16(2)13(21)17-6-4-11(5-7-17)10-15-12(20)18-8-9-19(14(18)22)25(3,23)24/h11H,4-10H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEFAQQSNRGUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)N2CCN(C2=O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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